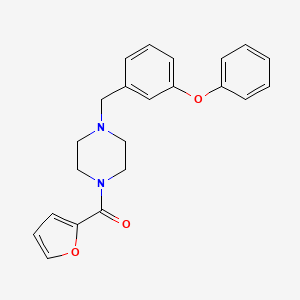
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine is its broad-spectrum activity against various microorganisms and cancer cells. It also exhibits low toxicity and good bioavailability. However, its solubility and stability can be a limitation for lab experiments. It also requires further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and formulation for better bioavailability and stability.
Métodos De Síntesis
The synthesis of 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine involves a series of chemical reactions. It starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with N-(3-phenoxybenzyl) piperazine in the presence of triethylamine to yield 4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine. The purity and yield of the final product depend on the reaction conditions and the choice of solvents.
Aplicaciones Científicas De Investigación
4-(Furan-2-ylcarbonyl)-1-(3-phenoxybenzyl)piperazine has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
furan-2-yl-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-22(21-10-5-15-26-21)24-13-11-23(12-14-24)17-18-6-4-9-20(16-18)27-19-7-2-1-3-8-19/h1-10,15-16H,11-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEORBLDUDCOJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(3-phenoxybenzyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)
![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)
![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)
![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)

![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)